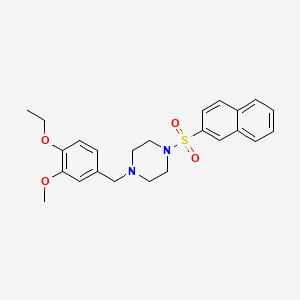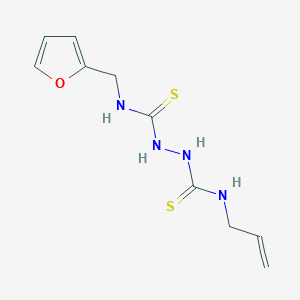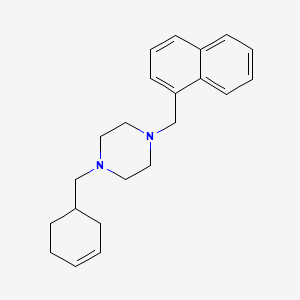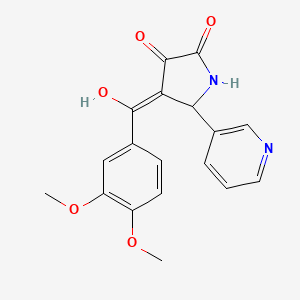![molecular formula C18H25FN2O B10885383 (3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10885383.png)
(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazino]methanone is a complex organic compound characterized by the presence of a fluorophenyl group and a methylcyclohexyl piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)[4-(3-methylcyclohexyl)piperazino]methanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorophenyl group is introduced to a piperazine derivative. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atom in the fluorophenyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: K2CO3 in DMF.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazino]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (3-fluorophenyl)[4-(3-methylcyclohexyl)piperazino]methanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Fluorophenyl)(4-fluorophenyl)methanone
- 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
- 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
Uniqueness
(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazino]methanone is unique due to the presence of both a fluorophenyl group and a methylcyclohexyl piperazine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C18H25FN2O |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(3-fluorophenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H25FN2O/c1-14-4-2-7-17(12-14)20-8-10-21(11-9-20)18(22)15-5-3-6-16(19)13-15/h3,5-6,13-14,17H,2,4,7-12H2,1H3 |
InChI-Schlüssel |
LJHBSECKCFHWQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10885305.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10885307.png)

![N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine](/img/structure/B10885313.png)
![2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B10885320.png)
![(4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone](/img/structure/B10885321.png)

![2-{[(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoyl]amino}benzoic acid](/img/structure/B10885334.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B10885337.png)

![(2E)-3-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10885357.png)


![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10885382.png)
